6-Chloro-7-isobutoxy-2-oxo-2H-chromene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-7-isobutoxy-2-oxo-2H-chromene-3-carboxylic acid is an organic compound belonging to the chromene family It is characterized by the presence of a chlorine atom at the 6th position, an isobutoxy group at the 7th position, and a carboxylic acid group at the 3rd position of the chromene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-isobutoxy-2-oxo-2H-chromene-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable chromene derivative.
Chlorination: Introduction of a chlorine atom at the 6th position using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Carboxylation: The carboxylic acid group at the 3rd position can be introduced via carboxylation reactions using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-7-isobutoxy-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
6-Chloro-7-isobutoxy-2-oxo-2H-chromene-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-7-isobutoxy-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid
- 7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid
- 7-(N,N-diethylamino)-2-oxo-2H-chromene-3-carboxylic acid
Uniqueness
6-Chloro-7-isobutoxy-2-oxo-2H-chromene-3-carboxylic acid is unique due to the presence of the isobutoxy group at the 7th position, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
Molecular Formula |
C14H13ClO5 |
---|---|
Molecular Weight |
296.70 g/mol |
IUPAC Name |
6-chloro-7-(2-methylpropoxy)-2-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C14H13ClO5/c1-7(2)6-19-12-5-11-8(4-10(12)15)3-9(13(16)17)14(18)20-11/h3-5,7H,6H2,1-2H3,(H,16,17) |
InChI Key |
ZJDFNNLPXVXBON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=C2C=C(C(=O)OC2=C1)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.